5-bromo-2-methoxy-N-(4-phenylbutan-2-yl)benzamide
Overview
Description
5-bromo-2-methoxy-N-(4-phenylbutan-2-yl)benzamide is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-(4-phenylbutan-2-yl)benzamide typically involves the bromination of a methoxy-substituted benzamide precursor. One common method employs the use of sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) as a green brominating agent, which eliminates the need for large amounts of bromine . The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the benzamide ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-N-(4-phenylbutan-2-yl)benzamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can participate in substitution reactions, where it is replaced by other electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and amide functional groups.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br₂) and iron(III) bromide (FeBr₃) as a catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Suzuki–Miyaura Coupling: Organoboron reagents and palladium catalysts are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
5-bromo-2-methoxy-N-(4-phenylbutan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxy-N,N-dimethylbenzylamine: Similar in structure but with different substituents on the benzene ring.
5-bromo-2-methoxypyridine: Contains a pyridine ring instead of a benzamide moiety.
Methyl 5-bromo-2-methoxynicotinate: A related compound with a nicotinate ester group.
Uniqueness
5-bromo-2-methoxy-N-(4-phenylbutan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-2-methoxy-N-(4-phenylbutan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-13(8-9-14-6-4-3-5-7-14)20-18(21)16-12-15(19)10-11-17(16)22-2/h3-7,10-13H,8-9H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFWLZOWJVIJGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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